molecular formula C21H28ClN B13773305 Cycloheptylamine, N,N-dimethyl-4,4-diphenyl-, hydrochloride CAS No. 68716-21-2

Cycloheptylamine, N,N-dimethyl-4,4-diphenyl-, hydrochloride

Cat. No.: B13773305
CAS No.: 68716-21-2
M. Wt: 329.9 g/mol
InChI Key: PORIPOPUXJTWCL-UHFFFAOYSA-N
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Description

Cycloheptylamine, N,N-dimethyl-4,4-diphenyl-, hydrochloride is a chemical compound with a complex structure that includes a cycloheptyl group, two dimethyl groups, and two phenyl groups. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cycloheptylamine, N,N-dimethyl-4,4-diphenyl-, hydrochloride typically involves the reaction of cycloheptylamine with N,N-dimethyl-4,4-diphenylmethane in the presence of hydrochloric acid. The reaction conditions often include a controlled temperature and the use of solvents such as toluene or dimethyl sulfoxide (DMSO) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process often includes steps such as distillation and crystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

Cycloheptylamine, N,N-dimethyl-4,4-diphenyl-, hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

Cycloheptylamine, N,N-dimethyl-4,4-diphenyl-, hydrochloride is used in various scientific research fields:

Mechanism of Action

The mechanism of action of Cycloheptylamine, N,N-dimethyl-4,4-diphenyl-, hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and function. The pathways involved may include inhibition of enzyme activity or modulation of receptor functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cycloheptylamine, N,N-dimethyl-4,4-diphenyl-, hydrochloride is unique due to its specific structure, which includes a cycloheptyl group and two phenyl groups. This structure imparts distinct chemical properties, making it valuable in various research applications .

Properties

CAS No.

68716-21-2

Molecular Formula

C21H28ClN

Molecular Weight

329.9 g/mol

IUPAC Name

(4,4-diphenylcycloheptyl)-dimethylazanium;chloride

InChI

InChI=1S/C21H27N.ClH/c1-22(2)20-14-9-16-21(17-15-20,18-10-5-3-6-11-18)19-12-7-4-8-13-19;/h3-8,10-13,20H,9,14-17H2,1-2H3;1H

InChI Key

PORIPOPUXJTWCL-UHFFFAOYSA-N

Canonical SMILES

C[NH+](C)C1CCCC(CC1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]

Origin of Product

United States

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